Anteisoheptadecanoic acid

Catalog No.
S561864
CAS No.
5918-29-6
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anteisoheptadecanoic acid

CAS Number

5918-29-6

Product Name

Anteisoheptadecanoic acid

IUPAC Name

14-methylhexadecanoic acid

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)

InChI Key

FXUKWLSZZHVEJD-UHFFFAOYSA-N

SMILES

Array

Synonyms

14-methylhexadecanoic acid, 14-methylhexadecanoic acid, (+-)-isomer, 14-methylpalmitic acid

Canonical SMILES

CCC(C)CCCCCCCCCCCCC(=O)O

The exact mass of the compound 14-Methylhexadecanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Supplementary Records. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Anteisoheptadecanoic acid (CAS 5918-29-6), also known as 14-methylhexadecanoic acid or a17:0, is a highly specialized branched-chain fatty acid (BCFA) characterized by a methyl group at the antepenultimate carbon. In procurement and material selection, this compound is primarily sourced as a high-purity analytical standard for GC-MS/LC-MS biomarker profiling of microbial and ruminant lipids, and as a critical structural precursor in advanced lipid nanoparticle (LNP) and liposomal formulations. Its unique structural topology fundamentally alters lipid packing dynamics compared to straight-chain and iso-branched analogs, making it an indispensable raw material for engineering highly fluid, low-temperature phase-transition membranes in biopharmaceutical applications [1].

Substituting anteisoheptadecanoic acid with its closest commercial analogs—heptadecanoic acid (straight-chain C17:0) or isoheptadecanoic acid (15-methylhexadecanoic acid)—results in critical failures in both analytical and formulation workflows. Structurally, the anteiso-methyl group creates a profound steric disruption in acyl chain packing that cannot be replicated by terminal iso-branching or straight chains. In lipid formulation, substituting a17:0 with C17:0 or iso-C17:0 drastically increases the melting point and gel-to-liquid crystalline phase transition temperature (Tm), resulting in rigid, impermeable liposomes at physiological temperatures instead of the desired fluid membranes. In analytical chromatography, utilizing iso-C17:0 as a surrogate standard for a17:0 leads to co-elution errors and inaccurate quantification of psychrotrophic bacterial biomarkers, necessitating the exact anteiso-standard for reliable calibration[1].

Impact of Anteiso-Branching on Bulk Melting Point and Processability

The position of the methyl branch drastically alters the bulk thermal properties of C17 fatty acids. Thermal analysis demonstrates that anteisoheptadecanoic acid (a17:0) exhibits a melting point of approximately 37 °C, whereas its structural isomers, heptadecanoic acid (n-C17:0) and isoheptadecanoic acid (iso-C17:0), melt at 61 °C and 60 °C, respectively [1]. This 23–24 °C depression in melting point is a direct consequence of the anteiso-methyl group disrupting crystalline lattice packing.

Evidence DimensionBulk melting point
Target Compound DataAnteisoheptadecanoic acid (a17:0): ~37 °C
Comparator Or BaselineHeptadecanoic acid (n-C17:0): 61 °C; Isoheptadecanoic acid (iso-C17:0): 60 °C
Quantified Difference23–24 °C reduction in melting point due to the anteiso-methyl shift.
ConditionsStandard bulk thermal evaluation of pure fatty acids.

The near-physiological melting point allows for lower-temperature lipid processing and blending, reducing thermal degradation risks for sensitive co-formulated active pharmaceutical ingredients (APIs).

Phospholipid Phase Transition (Tm) Depression in Liposomal Models

When utilized as a precursor for synthetic phospholipids, a17:0 imparts exceptional fluidity to the resulting lipid bilayers. Differential scanning calorimetry (DSC) of synthetic phosphatidylcholine vesicles reveals that di-a17:0-PC has a gel-to-liquid crystalline phase transition temperature (Tm) of 7 °C. In stark contrast, the straight-chain analog (di-n-C17:0-PC) exhibits a Tm of 49 °C, and the iso-branched analog (di-iso-C17:0-PC) exhibits a Tm of 27 °C [1].

Evidence DimensionGel-to-liquid crystalline phase transition temperature (Tm)
Target Compound Datadi-a17:0-phosphatidylcholine: 7 °C
Comparator Or Baselinedi-n-C17:0-PC: 49 °C; di-iso-C17:0-PC: 27 °C
Quantified Difference42 °C lower Tm than the straight-chain analog and 20 °C lower than the iso-analog.
ConditionsDifferential scanning calorimetry (DSC) of synthetic phosphatidylcholine vesicles.

Procuring the anteiso-precursor enables the synthesis of highly fluid, low-Tm phospholipids crucial for cold-adapted or highly permeable lipid nanoparticle (LNP) delivery systems.

Cellular Uptake and Membrane Incorporation Efficiency

In comparative in vitro studies utilizing human fetal intestinal epithelial cells (H4 cells), anteisoheptadecanoic acid demonstrated significantly higher bioavailability than iso-branched alternatives. The cellular uptake efficiency for a17:0 was measured at 28%, compared to 17% for isohexadecanoic acid (iso-16:0) and 10% for isostearic acid (iso-18:0) [1]. The cells preferentially incorporated a17:0 into membrane phospholipids without signs of cytotoxicity.

Evidence DimensionCellular uptake efficiency in human fetal intestinal epithelial cells
Target Compound DataAnteisoheptadecanoic acid (a17:0): 28% uptake efficiency
Comparator Or BaselineIsohexadecanoic acid (iso-16:0): 17%; Isostearic acid (iso-18:0): 10%
Quantified Differencea17:0 demonstrated the highest uptake efficiency, 1.6-fold to 2.8-fold greater than iso-branched alternatives.
ConditionsH4 cell incubation with individual albumin-bound branched-chain fatty acids.

For nutritional or therapeutic lipid formulations, a17:0 offers superior cellular bioavailability and membrane incorporation compared to other branched-chain fatty acids, making it the optimal precursor choice.

Synthesis of High-Fluidity Liposomal Delivery Systems

Because di-a17:0-PC exhibits a phase transition temperature of 7 °C (compared to 49 °C for straight-chain C17:0), anteisoheptadecanoic acid is the preferred precursor for synthesizing specialized phospholipids. These lipids are utilized in engineering highly fluid, permeable liposomes and lipid nanoparticles (LNPs) that must remain in the liquid-crystalline phase at physiological or room temperatures without requiring unsaturated bonds that are prone to oxidation [1].

GC-MS/LC-MS Biomarker Standard for Psychrotrophic Bacteria

Anteisoheptadecanoic acid is a dominant membrane lipid in psychrotrophic Gram-positive bacteria such as Listeria monocytogenes. Procuring the exact a17:0 standard is mandatory for calibrating highly polar GC columns to prevent co-elution errors with iso-C17:0 and monoenoic fatty acids, ensuring accurate quantification of microbial contamination in food and clinical diagnostics [2].

In Vitro Modeling of Intestinal Lipid Metabolism

Given its superior cellular uptake efficiency (28%) compared to iso-branched analogs, a17:0 is the optimal compound for establishing in vitro models of fetal and neonatal intestinal epithelial metabolism. It is widely procured for nutritional research evaluating the bioavailability and membrane-modulating effects of dairy and vernix-derived branched-chain fatty acids [3].

Physical Description

Solid

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.255880323 Da

Monoisotopic Mass

270.255880323 Da

Heavy Atom Count

19

Appearance

Unit:20 mgSolvent:nonePurity:98+%Physical solid

Melting Point

39.5 - 40 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-59-8

Wikipedia

14-methylhexadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023
1. N. Jensen and M. Gross “Fast Atom Bombardment and Tandem Mass Spectrometry for Determining Iso- and Anteiso- Fatty Acids” Lipids, Vol. 21(5) pp.362-365, 19862. E. Kim et al. “Fatty Acid Profiles Associated with Microbial Colonization of Freshly Ingested Grass and Rumen Biohydrogenation” Journal of DairyScience, Vol. 88 pp. 3220-3230, 20053. R. Ran-Ressler et al. “Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract” Pediatric Research, Vol.64(6) pp. 605-609, 20084. R. Wolff, W. Christie and D. Coakley “The unusual occurrence of 14-methylhexadecanoic acid in pinaceae seed oils among plants” Lipids, vol. 32 pp,971-973, 1997

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